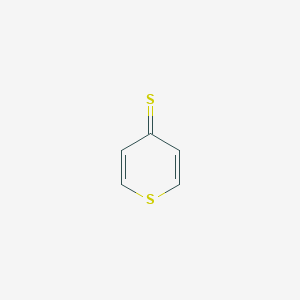

4H-Thiopyran-4-thione

Description

Structure

3D Structure

Properties

CAS No. |

1120-94-1 |

|---|---|

Molecular Formula |

C5H4S2 |

Molecular Weight |

128.2 g/mol |

IUPAC Name |

thiopyran-4-thione |

InChI |

InChI=1S/C5H4S2/c6-5-1-3-7-4-2-5/h1-4H |

InChI Key |

PHTICVKXTBXWRX-UHFFFAOYSA-N |

SMILES |

C1=CSC=CC1=S |

Canonical SMILES |

C1=CSC=CC1=S |

Other CAS No. |

1120-94-1 |

Synonyms |

4H-Thiopyran-4-thione |

Origin of Product |

United States |

Contextualization Within Heterocyclic Sulfur Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to organic chemistry and biology. wikipedia.org Among these, sulfur-containing heterocycles represent a vital subclass with a wide range of applications. chim.it The study of these compounds focuses especially on unsaturated 5- and 6-membered rings like thiophene (B33073) and thiopyran. wikipedia.org

4H-Thiopyran-4-thione belongs to the thiopyran family, which are analogues of pyrans where a sulfur atom replaces the oxygen atom. wikipedia.org Thiopyrans exist as two isomers, 2H-thiopyran and 4H-thiopyran, distinguished by the position of the double bonds. wikipedia.org The presence of the thione group (C=S) in this compound, as opposed to the more common ketone (C=O) in 4H-thiopyran-4-one, imparts distinct reactivity to the molecule. Thiones are generally more reactive than their oxygen counterparts. ontosight.ai

The chemistry of this compound is closely intertwined with that of its oxygen analogue, 4H-pyran-4-thione, and the corresponding thiopyranones and pyranones. ontosight.aicdnsciencepub.com These compounds serve as crucial intermediates in the synthesis of other complex heterocyclic systems. researchgate.net For instance, 4H-thiopyran-4-thiones can be converted into 6a-thiathiophthens and 3-acylmethylene-3H-1,2-dithioles. rsc.org They are also precursors for the synthesis of thiopyrylium (B1249539) salts, which are important aromatic cations. cdnsciencepub.com

Historical Evolution of Research on 4h Thiopyran 4 Thione and Its Analogues

Classical and Contemporary Synthesis Routes

The construction of the this compound core can be achieved through several distinct pathways, each offering unique advantages depending on the availability of starting materials and the desired substitution patterns on the heterocyclic ring.

A primary and straightforward method for synthesizing 4H-thiopyran-4-thiones involves the direct conversion of their oxygen analogues, 4H-pyran-4-ones. This transformation is accomplished by replacing both the ring oxygen atom and the exocyclic carbonyl oxygen atom with sulfur. The reaction typically employs powerful thionating agents.

Lawesson's reagent is a well-established reagent for this type of oxygen-sulfur exchange. For instance, in a one-pot reaction, maltol, a substituted pyranone, reacts with Lawesson's reagent to generate the corresponding thiopyran-4-thione, known as dithiomaltol, through a heterocyclic atom exchange process. researchgate.net Phosphorus pentasulfide (P₄S₁₀) is another classical reagent used for such conversions. thieme-connect.demdpi.com The general transformation is valued for its directness, assuming the pyranone precursor is readily available.

Table 1: Thionation of 4H-Pyran-4-one Derivatives

| Precursor | Thionating Reagent | Product | Reference |

| 4H-Pyran-4-one | Lawesson's Reagent / P₄S₁₀ | This compound | researchgate.netmdpi.com |

| Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) | Lawesson's Reagent | Dithiomaltol (3-hydroxy-2-methyl-4H-thiopyran-4-thione) | researchgate.net |

An alternative and highly efficient route that avoids the use of pyranone precursors starts from acyclic acetylenic β-diketones. A notable method involves the reaction of 1,5-diaryl-4-pentyne-1,3-diones with an excess of phosphorus pentasulfide. tandfonline.com

This reaction, conducted in dry pyridine (B92270) at room temperature, produces 2,6-diaryl-4H-thiopyran-4-thiones in excellent yields. tandfonline.comtandfonline.comresearchgate.net This approach is significant as it builds the sulfur-containing heterocycle from a sulfur-free acyclic precursor in a single step. The reaction conditions are notably mild, avoiding the high temperatures often required for thionation reactions. tandfonline.com

Table 2: Synthesis of 2,6-Diaryl-4H-thiopyran-4-thiones from Acetylenic β-Diketones

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 1-Aryl-5-phenyl-4-pentyne-1,3-dione | Phosphorus Pentasulfide (P₄S₁₀) | Dry Pyridine | Room Temperature | 2-Aryl-6-phenyl-4H-thiopyran-4-thione | Excellent | tandfonline.comtandfonline.comresearchgate.net |

Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of multi-component reactions (MCRs) and cascade sequences for the construction of complex molecules like thiopyrans in a single operation.

One such protocol is a one-pot, three-component regioselective synthesis of highly functionalized 4H-thiopyrans. This method utilizes the reaction between β-oxodithioesters, various aldehydes, and active methylene (B1212753) compounds like malononitrile (B47326), promoted by 4-dimethylamino pyridine (DMAP). smolecule.comresearchgate.net The reaction proceeds through a cascade Knoevenagel condensation, Michael addition, and subsequent cyclization, creating three new bonds and a stereocenter in one pot. smolecule.com Another innovative MCR involves a four-component reaction of aldehydes, malononitrile, carbon disulfide, and primary amines, catalyzed by triethylamine (B128534), to afford substituted 4H-thiopyrans with high purity and excellent yields. nih.gov These methods are highly valued for their operational simplicity and ability to generate molecular diversity.

Controlling the precise arrangement of atoms is critical for creating specific isomers of substituted thiopyrans. Regioselective and diastereoselective strategies have been developed to address this challenge.

A powerful strategy for controlling regioselectivity is the use of catalyst-controlled intramolecular C–S bond formation. For example, the cyclization of α-allyl-β'-oxodithioesters can be directed to form either six-membered 4H-thiopyrans or five-membered dihydrothiophenes by selecting the appropriate catalyst. researchgate.net Palladium catalysis facilitates the formation of the thiopyran skeleton, demonstrating precise control over the reaction pathway. researchgate.net

For stereocontrol, thio Diels-Alder ([4+2] cycloaddition) reactions are particularly effective. nih.govrsc.org In one innovative approach, alkene-1-thiones are generated in situ and act as dienophiles, reacting with 4-hydroxy-2-pyrones to yield substituted 4H-thiopyran-4-ones. nih.govrsc.org The inherent stereochemical rules of cycloaddition reactions allow for the predictable formation of specific diastereomers. nih.gov Novel diastereoselective methodologies have also been developed for synthesizing 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, which can serve as precursors to the target thiones. bohrium.com

Optimization of Reaction Parameters and Conditions

The success of a synthetic protocol often hinges on the careful optimization of reaction parameters. For the synthesis of 4H-pyran and thiopyran derivatives, factors such as the choice of catalyst, solvent, and temperature are crucial for maximizing yield and minimizing reaction time.

For instance, in multi-component reactions for the synthesis of 4H-pyrans, a variety of catalysts can be employed, and their efficiency can differ significantly. A study comparing different catalysts showed that while a reaction might require 12 hours with a weak acid catalyst, a more efficient catalyst like Neodymium(III) oxide (Nd₂O₃) could complete the reaction in 45 minutes with a yield of over 90%. mjbas.com The optimization process often involves screening various conditions, as shown in the table below, to identify the ideal set of parameters for a given transformation. mjbas.com Similar optimization principles are applied to the synthesis of thiopyran-4-thiones to ensure efficient and high-yielding production. nbu.ac.in

Table 3: Example of Catalyst Optimization for 4H-Pyran Synthesis

| Entry | Catalyst | Time | Yield (%) | Reference |

| 1 | Acetic Acid | 12 h | Intermediate | mjbas.com |

| 2 | Piperidine | 2 h | 40% | mjbas.com |

| 3 | None | 12 h | No Product | mjbas.com |

| 4 | Nd₂O₃ | 45 min | 93% | mjbas.com |

Development and Application of Novel Thionation Reagents

While phosphorus pentasulfide and Lawesson's reagent are the workhorses for thionation, their use can sometimes be hampered by harsh conditions or lack of selectivity. This has spurred the development of alternative and novel thionating agents.

The field has expanded to include a range of reagents designed for milder conditions, improved solubility, and greater functional group tolerance. mdpi.com Curphey's reagent, a combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDSO), has demonstrated higher reactivity than Lawesson's reagent for certain challenging substrates. mdpi.com Other specialized reagents include Davy's reagent, Heimgartner's reagent, and Bergman's reagent (P₄S₁₀/pyridine). mdpi.com A notable solvent-free protocol uses a system of PSCl₃/H₂O/Et₃N under microwave irradiation for a clean, rapid, and efficient synthesis of various thiocarbonyl compounds. organic-chemistry.org

Table 4: Selected Thionating Reagents for Carbonyl to Thiocarbonyl Conversion

| Reagent Name | Composition | Typical Application | Reference |

| Classical Reagents | |||

| Phosphorus Pentasulfide | P₄S₁₀ | General thionation | mdpi.com |

| Lawesson's Reagent (LR) | [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] | General thionation, often milder than P₄S₁₀ | mdpi.com |

| Novel/Alternative Reagents | |||

| Davy's Reagent | 2,4-Bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | Thionation of esters and lactones | mdpi.com |

| Curphey's Reagent | P₄S₁₀ / Hexamethyldisiloxane (HMDSO) | Highly reactive thionation | mdpi.com |

| Bergman's Reagent | P₄S₁₀ / Pyridine | Soluble thionating agent | mdpi.com |

| PSCl₃ System | PSCl₃ / H₂O / Et₃N | Rapid, solvent-free thionation under microwave | organic-chemistry.org |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the introduction of a wide range of functional groups onto the core thiopyran structure, enabling the fine-tuning of their chemical and physical properties. Researchers have devised several efficient methods to achieve this, often through one-pot, multi-component reactions that offer high atom economy and procedural simplicity.

One notable approach involves a four-component reaction using aldehydes, malononitrile, carbon disulfide, and primary amines. nih.gov This method, catalyzed by triethylamine at room temperature, provides a facile and efficient route to highly substituted 4H-thiopyran derivatives in excellent yields and high purity. nih.gov The reaction proceeds through a cascade of reactions, including a Michael addition, and benefits from a simple work-up procedure and short reaction times. nih.gov

Another versatile method for synthesizing substituted 4H-thiopyrans utilizes the reaction of carbon disulfide with active methylene compounds like malononitrile trimer. d-nb.info This reaction leads to the formation of dithiolates, which can then undergo intramolecular heterocyclization to form the thiopyran ring. d-nb.info For instance, the reaction of carbon disulfide and malononitrile trimer in the presence of potassium ethoxide yields a tripotassium salt that can be further transformed into polysubstituted 4H-thiopyran derivatives. d-nb.info Alkylation of the intermediate dithiolate with reagents like methyl iodide can introduce further diversity to the final products. d-nb.info

Furthermore, the conversion of α-alkenoyl-α-carbamoyl ketene-S,S-acetals provides a pathway to substituted 4H-thiopyran-4-ones. These can potentially be converted to their corresponding thione derivatives. researchgate.net This method involves an intramolecular thia-nucleophilic vinyl substitution reaction. researchgate.net

The following tables summarize the findings of various research efforts in the synthesis of substituted this compound derivatives, detailing the starting materials, reagents, and reaction conditions.

Table 1: Four-Component Synthesis of Substituted 4H-Thiopyrans nih.gov

| Aldehyde | Primary Amine | Catalyst | Solvent | Reaction Time | Product |

| Various aldehydes | Various primary amines | Triethylamine | Not specified | Not specified | Substituted 4H-thiopyrans |

Table 2: Synthesis of 2-amino-4-(dicyanomethylidene)-6-(methylsulfanyl)-4H-thiopyran-3,5-dicarbonitrile d-nb.info

| Starting Material | Reagents | Base | Solvent | Temperature | Yield |

| Malononitrile trimer potassium salt | Carbon disulfide, Methyl iodide | Potassium ethoxide | Ethanol | Elevated | 70% |

Table 3: Synthesis of Substituted 4H-thiopyran-4-ones from α-Alkenoyl-α-carbamoyl Ketene-S,S-acetals researchgate.net

| Enaminone | Reagent | Solvent | Temperature | Yield |

| 2b | Na₂S·9H₂O | DMF | 75 °C | up to 85% |

| 2c | Na₂S·9H₂O | DMF | 75 °C | up to 85% |

| 2d | Na₂S·9H₂O | DMF | 75 °C | up to 85% |

| 2e | Na₂S·9H₂O | DMF | 75 °C | up to 85% |

| 2f | Na₂S·9H₂O | DMF | 75 °C | up to 85% |

Chemical Reactivity and Transformation Pathways of 4h Thiopyran 4 Thione

Fundamental Reaction Mechanisms

The reactivity of 4H-thiopyran-4-thione is governed by its ability to react with both electron-rich and electron-deficient species, participate in concerted cycloaddition reactions, and undergo ring-opening under specific conditions.

The thiocarbonyl group is the primary site for nucleophilic and electrophilic attacks. The carbon atom of the C=S bond is electrophilic, making it susceptible to attack by nucleophiles. Conversely, the sulfur atom possesses lone pairs of electrons and is nucleophilic, allowing it to react with electrophiles.

Nucleophilic Reactions: Nucleophiles attack the electrophilic carbon of the thiocarbonyl group. A common example of this reactivity is the S-alkylation with alkyl halides, such as methyl iodide. In this reaction, the nucleophilic sulfur of a related dithiolate intermediate is alkylated to produce an S-methylated thiopyran derivative. d-nb.info

Electrophilic Reactions: The sulfur atom of the thiocarbonyl group can act as a nucleophile and attack various electrophiles. This reactivity is fundamental to the formation of more complex heterocyclic systems.

This compound can participate in cycloaddition reactions, primarily through its thiocarbonyl group acting as a dienophile in hetero-Diels-Alder reactions. The C=S double bond is an effective dienophile, particularly with electron-rich dienes, leading to the formation of spirocyclic or fused heterocyclic systems. nih.gov Thiocarbonyls are known to function as dienophiles, allowing for the formation of [4+2] cycloadducts. nih.gov The reactivity in these cycloadditions is enhanced because the C=S bond is generally less stable than a C=O bond, which favors sp3 hybridization at the carbon atom. nih.gov

The hetero-Diels-Alder reaction provides a direct route to six-membered sulfur-containing heterocycles with high stereoselectivity. nih.gov While the conjugated diene system within the 4H-thiopyran ring could theoretically participate as the 4π component, its involvement is less common compared to the reactivity of the exocyclic thiocarbonyl group. Oxygenated 2H-thiopyrans are known to react with dienophiles to yield predominantly endo adducts. elsevierpure.com

| Reaction Type | Role of this compound | Reactant Partner | Product Type |

|---|---|---|---|

| Hetero-Diels-Alder | Dienophile (2π component) | Electron-rich diene | Spiro or fused thiane (B73995) derivatives |

| [4+2] Cycloaddition | Diene (4π component) | Activated dienophile | Bicyclic thiane derivatives |

The thiopyran ring in this compound is susceptible to cleavage by nucleophiles, particularly in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This reaction provides a pathway for the synthesis of other sulfur-containing heterocyclic systems. The nucleophilic attack can lead to intermediates that, upon oxidation, yield compounds such as 6a-thiathiophthenes or 3-acylmethylene-1,2-dithioles. researchgate.net This ring-opening and subsequent transformation highlight the utility of 4H-thiopyran-4-thiones as synthons for more complex sulfur heterocycles.

Oxidative Transformations and Derivative Formation

The sulfur atoms in this compound, both in the thiocarbonyl group and the heterocyclic ring, are susceptible to oxidation. The specific product formed depends on the oxidant used and the reaction conditions.

Oxidation of the thiocarbonyl group typically yields a thioketone S-oxide, also known as a sulfine. tandfonline.comresearchgate.net Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be used for this transformation. tandfonline.com Further oxidation can lead to the corresponding ketone. researchgate.net

The endocyclic sulfide (B99878) can also be oxidized. Oxidation of the related tetrahydro-4H-thiopyran-4-one with one equivalent of hydrogen peroxide leads to the corresponding sulfoxide, while further oxidation can produce the sulfone. researchgate.net Similarly, the sulfide in the this compound ring can be oxidized to a sulfoxide and subsequently to a sulfone using reagents like m-CPBA. researchgate.net

| Sulfur Atom | Oxidizing Agent | Product |

|---|---|---|

| Thiocarbonyl (C=S) | m-CPBA (1 equiv.) | Thioketone S-oxide (Sulfine) |

| Ring Sulfide (-S-) | H₂O₂ or m-CPBA (1 equiv.) | This compound S-oxide (Sulfoxide) |

| Ring Sulfide (-S-) | Excess H₂O₂ or m-CPBA | This compound S,S-dioxide (Sulfone) |

Formation of Related Heterocyclic Systems

This compound serves as a precursor for the synthesis of other important heterocyclic scaffolds, most notably the aromatic thiopyrylium (B1249539) salts.

Thiopyrylium salts are aromatic, six-membered, sulfur-containing heterocyclic cations. 4H-Thiopyran-4-ones can be converted into thiopyrylium salts by reduction of the carbonyl group to a secondary alcohol, followed by acid-catalyzed dehydration and aromatization. researchgate.net A plausible pathway for the conversion of this compound to a thiopyrylium salt involves a similar strategy.

The reaction sequence could begin with the S-alkylation or S-acylation of the thiocarbonyl group to form a more reactive intermediate. Subsequent treatment with a strong acid, such as perchloric acid, would facilitate the elimination of the exocyclic group and drive the aromatization of the ring to form the stable thiopyrylium cation. researchgate.net

Synthesis of Thiophene (B33073) Derivatives

Information regarding the direct synthesis of thiophene derivatives from this compound is not extensively documented in the reviewed scientific literature.

Generation of 6a-Thiathiophthenes

A significant transformation pathway of 4H-thiopyran-4-thiones is their conversion into 6a-thiathiophthenes. This reaction provides a valuable synthetic route to this class of compounds. The process is initiated by the ring-opening of the this compound molecule. This is typically achieved by treatment with a nucleophilic agent such as a sulphide or hydroxide (B78521) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The nucleophilic attack leads to the formation of an intermediate anionic species. This anion then undergoes an intramolecular oxidative coupling, resulting in the formation of the stable 6a-thiathiophthen or related 3-acylmethylene-3H-1,2-dithioles.

Kinetics and Mechanistic Elucidation Studies

To understand the intricate details of how reactions of this compound and related sulfur-containing heterocycles proceed, researchers employ advanced computational and analytical techniques. These studies are crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.

Computational DFT Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of heterocyclic compounds. For sulfur-containing heterocycles, DFT studies are particularly valuable for distinguishing between different potential pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions. nih.gov

In a typical cycloaddition reaction for the synthesis of thiopyran rings, DFT calculations can model the interactions between the reacting molecules. nih.gov By calculating the energies of the reactants, products, and potential intermediates and transition states, a detailed picture of the reaction pathway emerges. For instance, DFT can help determine whether a reaction proceeds through a single, concerted transition state or involves the formation of a distinct intermediate, such as a zwitterion or a diradical, which is characteristic of a stepwise process. nih.gov These computational models allow for the analysis of various factors, including electronic effects of substituents and stereochemical preferences, providing deep insights into the underlying principles that govern the reactivity of these molecules.

Analysis of Transition States and Energetic Profiles

For complex reactions, such as those involving this compound, there may be multiple competing pathways, each with its own set of transition states and intermediates. By mapping the potential energy surface, researchers can compare the activation energies of these different pathways to predict which one is kinetically favored. For example, in a stepwise reaction, computational analysis can identify the transition states for each individual step and determine which step is rate-limiting. These studies have also been successful in identifying more complex features, such as anti-transition states, which are crucial for a complete understanding of the reaction dynamics. nih.gov

The table below illustrates a conceptual energetic profile comparing a hypothetical concerted versus a stepwise pathway for a reaction involving a thiopyran derivative, as would be determined by DFT calculations.

| Reaction Pathway | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Concerted | Reactants | 0.0 | Starting materials |

| Transition State (TS1) | +25.0 | Single transition state for bond formation | |

| Stepwise | Reactants | 0.0 | Starting materials |

| Transition State (TS2a) | +22.0 | Transition state to form intermediate | |

| Intermediate | +5.0 | Stable intermediate species (e.g., zwitterion) | |

| Transition State (TS2b) | +18.0 | Transition state from intermediate to product |

Electronic Structure and Advanced Spectroscopic Characterization

Photoelectron Spectroscopy (PES) for Ionic State Elucidation

Photoelectron spectroscopy has been a pivotal technique in determining the sequence and vibrational structure of the ionic states of 4H-Thiopyran-4-thione. Synchrotron-based studies have provided highly resolved spectra, a significant improvement over earlier, lower-resolution work. aip.orgnih.govaip.org This high resolution has enabled a detailed analysis of the vibrational fine structure, offering deeper insights into the molecular orbitals and bonding. aip.orgresearchgate.net

The binding energy of the electrons was calibrated against the known adiabatic binding energies of nitrogen gas, ensuring accuracy in the spectral analysis. aip.org The experimental setup involved allowing flakes of this compound to evaporate at room temperature into a vacuum chamber to achieve a sufficient sample pressure. aip.org

High-Resolution PES and Vibrational Structure Analysis

High-resolution photoelectron spectra of this compound show substantial fine structure, particularly in the region up to 14 eV. aip.orgresearchgate.net This has allowed for a detailed vibrational analysis of the lowest three PES bands. aip.orgnih.gov The interpretation of these vibrational profiles has been supported by configuration interaction and density functional theory calculations, providing a thorough explanation of the observed spectral features. aip.orgnih.gov

The vibrational frequencies observed in the PES were found to be crucial for the subsequent analysis of the VUV absorption spectrum, as they provided a basis for identifying Rydberg states. aip.orgaip.org The reassessment of the PES with higher resolution was, therefore, a necessary precursor to the VUV study. aip.orgaip.org

Vacuum Ultraviolet (VUV) Absorption Spectroscopy for Singlet States

Vacuum ultraviolet (VUV) absorption spectroscopy has been employed to investigate the singlet excited states of this compound. aip.orgnih.gov These studies, often conducted in conjunction with PES, have provided a comprehensive picture of the electronic transitions in the molecule. aip.orgau.dk The VUV spectrum exhibits several vibrational bands that show a structural similarity to the bands observed in the photoelectron spectrum. aip.orgnih.gov

The combination of low-energy UV data from a benchtop spectrometer with high-energy synchrotron absorption data has allowed for a broad energy range to be studied. aip.orgaip.org

Identification of Rydberg States from VUV Spectra

A key finding from the VUV absorption spectroscopy of this compound is the identification of numerous Rydberg states. aip.orgnih.gov These states are characterized by the excitation of an electron to a high-energy, diffuse orbital. The vibrational envelopes of these Rydberg states in the VUV spectrum show a strong correspondence to the vibrational structure of the ionic states observed in the PES. aip.org This similarity is a classic signature of Rydberg transitions, where the excited electron is far from the molecular core, which resembles the corresponding positive ion.

Theoretical calculations have been instrumental in assigning these Rydberg states and in simulating their vibrational profiles for comparison with the experimental VUV spectrum. aip.org

Phosphorescence Excitation Spectroscopy for Triplet States

The triplet excited states of this compound have been investigated using phosphorescence excitation spectroscopy. researchgate.net This technique is particularly sensitive for studying the T₁ ← S₀ absorption spectrum. researchgate.net The lowest triplet state (T₁) absorption has been measured, revealing important information about the molecule's photophysics. aip.org Thiones, in general, exhibit a weak electric-dipole forbidden transition to the S₁ state in the visible region and an even weaker transition to the T₁ state in the near-infrared. aip.org

The appearance of these forbidden transitions in the UV spectrum is attributed to vibronic interactions with higher-lying, strongly allowed electronic states. aip.org Specifically, nπ* transitions are thought to gain intensity from stronger ππ* transitions through coupling with certain vibrational modes. aip.org

Jet-Cooled Spectroscopic Investigations

To obtain highly resolved spectra of the triplet states, jet-cooled spectroscopic techniques have been employed. researchgate.net In these experiments, this compound is seeded in a supersonic jet, which dramatically cools the molecules and simplifies the spectrum by reducing rotational and vibrational congestion. researchgate.net This has allowed for the detailed analysis of vibronic transitions up to significant excess energies above the origin. researchgate.net

The T₁ ← S₀ absorption spectrum of this compound was measured in a seeded cold supersonic jet using the cavity ring-down (CRD) method. researchgate.net This sensitive technique allowed for the observation of 22 harmonic sequences and 18 hot bands in the static gas phase, with the lowest ground state vibration at 167.5 cm⁻¹ identified as the promoting mode. researchgate.net In the triplet state, the corresponding mode was found at 152.3 cm⁻¹. researchgate.net

Computational and Theoretical Investigations of Electronic States

Computational and theoretical methods have been indispensable in the interpretation of the complex electronic spectra of this compound. A variety of methods have been utilized, including:

Configuration Interaction (CI) and Coupled Cluster (CC) methods to determine the sequence of ionic states. aip.orgnih.gov

Density Functional Theory (DFT) calculations to analyze the vibrational structure of the lowest three PES bands. aip.orgnih.gov

Symmetry-Adapted Coupled-Cluster Configuration-Interaction (SAC-CI) , Tamm-Dancoff Approximation (TDA) single configuration CI , and Multi-Reference Multi-Root CI (MRD-CI) to calculate ionization energies. aip.org

Time-Dependent Density Functional Theory (TDDFT) for the analysis of excited singlet states.

These theoretical approaches have provided a detailed explanation of the observed spectral profiles and have been crucial for the assignment of electronic states and vibrational modes. aip.orgnih.gov For instance, calculations have been used to determine the pole strengths of the ionic states, which are based on the overlap with the ground state. aip.org Furthermore, theoretical methods have been employed to compute the vibrational profiles of Rydberg states for direct comparison with the experimental VUV spectrum. aip.org

The following table summarizes the key computational methods used and their applications in the study of this compound's electronic structure.

| Computational Method | Application |

| Configuration Interaction (CI) | Determination of the sequence of ionic states. |

| Coupled Cluster (CC) | Determination of the sequence of ionic states. |

| Density Functional Theory (DFT) | Analysis of the vibrational structure of PES bands. |

| SAC-CI, TDA, MRD-CI | Calculation of ionization energies and pole strengths. |

| Time-Dependent DFT (TDDFT) | Analysis of excited singlet states and Rydberg states. |

Configuration Interaction (CI) Methods

Configuration Interaction (CI) methods have been employed to determine the sequence of ionic states of this compound. researchgate.netresearchgate.net These calculations are instrumental in analyzing the highly resolved structure observed in its photoelectron spectrum. researchgate.netresearchgate.net By including electron correlation effects, CI provides a more accurate description of the electronic states than simpler models. For instance, multi-reference CI (MRCI) calculations, in conjunction with other methods, have been used to investigate the low-lying electronic states of this compound, including those involving spin-orbit coupling. aip.org The use of MRCI is particularly important for molecules with significant multi-reference character in their electronic wavefunctions, which can be the case for excited states. msu.edu

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have proven to be powerful tools for studying the electronic structure and spectra of this compound. researchgate.netaip.org DFT calculations have been utilized to analyze the vibrational structure of the lowest photoelectron spectroscopy bands, providing a detailed explanation of the observed profiles. researchgate.netresearchgate.net

TDDFT has been specifically applied to calculate the vertical excitation energies and oscillator strengths of the electronic transitions. rsc.org These calculations are essential for interpreting the UV-Vis absorption spectrum of the molecule. For example, the lowest energy singlet electronic transition is predicted to be an nπ* transition with ¹A₂ symmetry, which is electronically forbidden. researchgate.net The appearance of this band in the UV spectrum is attributed to vibronic coupling with higher-lying, strongly allowed ππ* transitions. researchgate.net The table below summarizes some of the calculated vertical excitation energies for low-lying singlet states of a similar heterocyclic system, illustrating the type of data obtained from TDDFT studies.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|

| S₁ | 4.32 | 0.050 | ¹ππ |

| S₂ | 4.61 | 0.382 | ¹ππ |

Note: The data in this table is for a related heterocyclic system and is presented for illustrative purposes of the output of TDDFT calculations. rsc.org

Coupled Cluster and Multi-Reference Spin-Orbit Configuration Interaction (MRSOCI) Approaches

Coupled Cluster (CC) methods have been used alongside CI to determine the sequence of ionic states of this compound. researchgate.netresearchgate.net CC methods are known for their high accuracy in capturing electron correlation effects.

While specific Multi-Reference Spin-Orbit Configuration Interaction (MRSOCI) studies on this compound are not extensively detailed in the provided context, this theoretical approach is highly relevant for accurately describing the electronic structure of molecules where both multi-reference character and spin-orbit coupling are significant. nih.gov MRSOCI calculations would be particularly valuable for a detailed understanding of the triplet state fine structure and the precise mechanisms of intersystem crossing in this molecule. Such methods are benchmarked on smaller systems to ensure their accuracy in predicting spin-orbit splittings. nih.gov

Studies on Spin-Orbit Coupling and Intersystem Crossing

The photophysics of this compound is significantly influenced by spin-orbit coupling, which facilitates intersystem crossing (ISC) between singlet and triplet electronic states. Theoretical studies using Complete Active Space Self-Consistent Field (CASSCF) methods have been conducted to investigate the ISC channels. aip.org

A key finding is that the S₁ state can be rapidly depleted through ISC to the T₁ state, a process that can be mediated by the T₂ state. aip.org The efficiency of ISC is related to the magnitude of the spin-orbit coupling constant. For the S₀/T₁ intersection, a large spin-orbit coupling constant of 156.0 cm⁻¹ has been calculated. aip.org This significant coupling facilitates phosphorescence and non-radiative decay from the T₁ state back to the S₀ ground state. aip.org The computed average phosphorescence radiative lifetime is 136.5 μs. aip.org

Analysis of Vibronic Spectra and Vibrational Frequencies

The analysis of vibronic features in the electronic spectra of this compound provides valuable information about the geometry and vibrational frequencies of the molecule in its various electronic states. The vibrational structure of the lowest three bands in the photoelectron spectrum has been analyzed in detail using both CI and DFT calculations. researchgate.netresearchgate.net

Experimental gas-phase infrared spectroscopy has been used to determine the vibrational frequencies in the ground electronic state. aip.org These experimental values serve as a benchmark for theoretical calculations. A general valence ab initio force field has been used to interpret the gas-phase IR spectrum, and after scaling, the calculated frequencies and assignments for the T₁ state show a close correlation with those of the ground state. aip.org

The table below presents a comparison of calculated and experimental vibrational frequencies for the ground and an ionic state of this compound, highlighting the accuracy of the theoretical models.

| Symmetry | Mode | Ground State (X¹A₁) Frequency (cm⁻¹) | Ionic State (X²B₂) Frequency (cm⁻¹) |

|---|---|---|---|

| a₁ | ν₁ | 3109 | 3112 |

| a₁ | ν₂ | 3091 | 3094 |

| a₁ | ν₃ | 1566 | 1510 |

| a₁ | ν₄ | 1401 | 1385 |

| a₁ | ν₅ | 1258 | 1230 |

| b₂ | ν₁₅ | 3100 | 3102 |

| b₂ | ν₁₆ | 3085 | 3086 |

Note: This table is based on data from a study on 4H-pyran-4-thione, a closely related molecule, and serves to illustrate the comparison between ground and ionic state vibrational frequencies. researchgate.net

Coordination Chemistry and Ligand Properties of 4h Thiopyran 4 Thione

Supramolecular Interactions Involving the Cyclic Sulfur Atom

Halogen Bonding with sp3 Hybridized Sulfur

While specific studies on the halogen bonding properties of the sp3 hybridized sulfur atom in 4H-thiopyran-4-thione are not extensively documented, significant insights can be drawn from systematic research on its close structural analog, tetrahydro-4H-thiopyran-4-one (tpyr). This related molecule features the same sp3 hybridized sulfur atom within a six-membered ring, providing a valuable model for its capabilities as a halogen bond acceptor.

In a detailed investigation, tetrahydro-4H-thiopyran-4-one and two of its Schiff base derivatives were co-crystallized with a series of perhalogenated aromatic compounds to systematically study the halogen bonding proclivity of the sp3 sulfur atom. researchgate.netnih.gov The halogen bond donors used included 1,4-diiodotetrafluorobenzene (14tfib), 1,3,5-triiodotrifluorobenzene (135tfib), and 1,4-dibromotetrafluorobenzene (14tfbb), among others. researchgate.netrsc.org Out of 18 attempted co-crystallizations, seven unique cocrystals were successfully obtained and analyzed. thieme-connect.de

The research revealed that the sp3 hybridized sulfur atom participated in halogen bonding in 5 out of the 7 obtained cocrystals, demonstrating its competence as a halogen bond acceptor. researchgate.netrsc.org The targeted I···S halogen bonding motif occurred in 71% of the successful cocrystals. nih.govthieme-connect.de This interaction was a key factor in the formation of the supramolecular structures. For instance, in the cocrystal formed between tetrahydro-4H-thiopyran-4-one and 1,4-diiodotetrafluorobenzene, the molecules create 2D networks via C–H···O hydrogen bonds, which are then interconnected into a 3D network specifically through I···S halogen bonds. researchgate.net

The strength of these interactions can be evaluated by the geometry of the halogen bond, particularly the distance between the sulfur and halogen atoms and the relative shortening of this distance compared to the sum of their van der Waals radii. The observed I···S halogen bonds exhibited relative shortening (R.S.) values ranging from 5.9% to 13.0%. researchgate.netrsc.org While these values are notable, they were found to be somewhat lower than those observed for other halogen bond acceptors present in the derivative molecules, such as morpholinyl oxygen (11.5–17.5% R.S.) and imine nitrogen (10.7–19.3% R.S.). rsc.org This suggests that while the sp3 sulfur is a capable halogen bond acceptor, other functional groups may present stronger acceptor sites. nih.govrsc.org Nevertheless, the study highlights that the sp3 sulfur atom can be a specific and effective site for directed crystal engineering via halogen bonding. nih.govthieme-connect.de

The geometric parameters for the I···S halogen bonds observed in the cocrystals involving tetrahydro-4H-thiopyran-4-one and its derivatives provide quantitative evidence of this interaction.

| Acceptor Molecule | Donor Molecule | I···S Distance (Å) | Relative Shortening (%) |

|---|---|---|---|

| (tpyr)₂(14tfib) | 1,4-diiodotetrafluorobenzene | 3.456 | 8.5 |

| (tpyram)₂(14tfib)₃ | 1,4-diiodotetrafluorobenzene | 3.593 | 5.9 |

| (tpyram)₂(14tfbb)₃ | 1,4-dibromotetrafluorobenzene | N/A (Br···S bond) | N/A (Br···S bond) |

| (tpyraem)(14tfib) | 1,4-diiodotetrafluorobenzene | 3.284 | 13.0 |

| (tpyraem)₂(135tfib)₅ | 1,3,5-triiodotrifluorobenzene | 3.431 | 9.1 |

Data synthesized from research on tetrahydro-4H-thiopyran-4-one and its derivatives, which serve as analogs for studying the sp3 sulfur atom. researchgate.netrsc.org

Advanced Applications and Research Frontiers

Synthetic Utility as Building Blocks in Complex Molecule Construction

The 4H-thiopyran-4-thione framework is a versatile synthon in organic synthesis, valued for its inherent reactivity that allows for the construction of more complex, polyfunctional, and heterocyclic systems. Thiopyran derivatives, in general, are considered crucial building blocks for a variety of bioactive agents. nih.gov The thiocarbonyl group (C=S) in the 4-position is a key functional handle, enabling transformations that are distinct from its oxygen analogue, 4H-thiopyran-4-one.

Research has demonstrated the utility of 2,6-diaryl-4H-thiopyran-4-thiones as intermediates. These compounds can be readily synthesized and subsequently converted into a range of other derivatives. For instance, they can be transformed into the corresponding hydrazones and oximes. tandfonline.com Furthermore, the sulfur atom in the thiopyran ring can be oxidized to afford the respective 4H-thiopyran-4-one sulfoxides or sulfones, showcasing the scaffold's robustness and utility in creating diverse molecular structures. tandfonline.com

Another significant synthetic application involves the use of dithiolate precursors, which can be generated from the reaction of carbon disulfide with active methylene (B1212753) compounds like malononitrile (B47326) trimer. d-nb.info These intermediates undergo intramolecular heterocyclization to form highly substituted 4H-thiopyran rings. This strategy provides a direct route to complex thiopyran structures that are otherwise difficult to access. For example, the reaction of a tripotassium dithiolate salt in an acid medium yields 2-amino-4-(dicyanomethylidene)-6-sulfanyl-4H-thiopyran-3,5-dicarbonitrile. This product can be further alkylated, for instance with methyl iodide, to produce derivatives like 2-amino-4-(dicyanomethylidene)-6-(methylsulfanyl)-4H-thiopyran-3,5-dicarbonitrile, highlighting a pathway to densely functionalized molecules. d-nb.info

| Precursor/Intermediate | Reagents | Product | Synthetic Utility |

|---|---|---|---|

| 2,6-Diaryl-4H-thiopyran-4-thiones | Hydrazine/Hydroxylamine | Corresponding Hydrazones/Oximes | Intermediate for further functionalization |

| 2,6-Diaryl-4H-thiopyran-4-thiones | Oxidizing Agent | 4H-Thiopyran-4-one Sulfoxides/Sulfones | Access to oxidized thiopyran scaffolds |

| Tripotassium 2-(1-cyano-2,2-disulfidoethenyl)-1,1,3,3-tetracyanopropenide | Acid | 2-amino-4-(dicyanomethylidene)-6-sulfanyl-4H-thiopyran-3,5-dicarbonitrile | Construction of highly substituted thiopyrans |

| 2-amino-4-(dicyanomethylidene)-6-sulfanyl-4H-thiopyran-3,5-dicarbonitrile | Methyl Iodide | 2-amino-4-(dicyanomethylidene)-6-(methylsulfanyl)-4H-thiopyran-3,5-dicarbonitrile | Functional group diversification |

Potential Applications in Materials Science and Advanced Functional Materials

Sulfur-containing heterocyclic compounds are recognized for their utility in materials science. researchgate.netresearchgate.net The incorporation of sulfur atoms can influence the electronic structure, charge transport properties, and intermolecular interactions of organic materials. This compound is a candidate for the development of advanced functional materials due to its conjugated π-system and the presence of polarizable sulfur atoms.

Theoretical studies on the electronic structure of this compound and its analogues have provided initial insights into its properties. scite.ai Such computational work is crucial for predicting the electronic behavior and potential aromaticity of these molecules, which are key parameters for applications in organic electronics. scite.ai While the aromaticity of this class of compounds is suggested to be low, the specific electronic characteristics imparted by the dual sulfur atoms could be exploited in the design of novel materials.

Furthermore, synthetic routes used to generate thiopyran-like structures are relevant to materials development. Reactions involving carbon disulfide and active methylene compounds, which can lead to thiopyran rings, have also been employed to create precursors for donor-acceptor chromophores and polymeric materials. d-nb.info This suggests that the this compound core could be incorporated into larger conjugated systems, such as polymers or small molecules, for use in organic semiconductors, dyes, or nonlinear optical materials. The investigation of its photophysical and electrochemical properties is a critical area for future research to fully assess its potential in materials science.

Future Directions and Emerging Research Areas in this compound Chemistry

The chemistry of this compound is an area with considerable room for growth and exploration. Based on its known reactivity and the properties of related sulfur heterocycles, several key future research directions can be identified.

Exploration of Catalytic Activity: A significant and largely unexplored frontier is the synthesis and characterization of this compound metal complexes. Future work should focus on preparing stable coordination compounds with various transition metals and systematically screening their catalytic performance in a wide range of organic reactions, including cross-coupling, C-H activation, and polymerization.

Development of Novel Functional Materials: There is a clear opportunity to design and synthesize novel organic materials incorporating the this compound unit. Research should be directed toward creating oligomers and polymers containing this scaffold to investigate their properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Detailed experimental studies on their charge transport, optical, and thermal properties are needed.

Advanced Synthetic Methodologies: Expanding the synthetic toolkit to access a wider variety of substituted 4H-thiopyran-4-thiones is crucial. Developing new, efficient, and regioselective synthetic methods will enable the fine-tuning of the molecule's properties for specific applications. This includes exploring asymmetric syntheses to create chiral thiopyran-based building blocks.

Bio-inspired and Medicinal Chemistry Applications: Given that thiopyran scaffolds are present in many bioactive molecules, a continuing area of research will be the use of this compound as a versatile starting material for the synthesis of new compounds with potential therapeutic applications. nih.gov Its unique reactivity could be leveraged to build complex molecular libraries for biological screening.

Q & A

Q. What are the established synthetic routes for 4H-Thiopyran-4-thione, and how can reaction efficiency be optimized?

- Methodological Answer : A common synthesis involves the addition of sodium hydrogensulfide hydrate to diynones under basic conditions, yielding this compound derivatives in high yields (e.g., ~25% overall yield in an eight-step route) . Optimization strategies include:

- Catalyst selection : Use of Lewis acids to enhance cyclization efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Reactions performed at 60–80°C reduce side-product formation .

Characterization via IR and UV/Vis spectroscopy confirms the presence of thione groups (C=S stretching at ~1100 cm⁻¹) and π→π* transitions (λmax ~300 nm) .

Q. How can solubility limitations of this compound be addressed in experimental workflows?

- Methodological Answer : The compound’s low solubility in common solvents (e.g., water, ethanol) necessitates:

- Derivatization : Introducing hydrophilic substituents (e.g., hydroxyl or amine groups) improves solubility .

- Co-solvent systems : Mixtures of DMSO and water (e.g., 1:4 v/v) enhance dissolution for biological assays .

- Nanoformulation : Encapsulation in cyclodextrins or liposomes improves bioavailability in pharmacological studies .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 13C-NMR : Identifies thiocarbonyl carbons (δ ~200 ppm) and ring carbon environments .

- X-ray crystallography : Resolves bond-length alternations in the thiopyran ring (e.g., C-S bond lengths ~1.68 Å) .

- Mass spectrometry (HRMS) : Validates molecular weight (C₅H₄S₂; [M+H]⁺ = 128.0) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

- HOMO-LUMO gaps : ~3.5 eV, correlating with UV/Vis absorption maxima .

- Electrostatic potential maps : Highlight nucleophilic regions at sulfur atoms, guiding reactivity studies .

Experimental validation via cyclic voltammetry reveals redox potentials (E₁/2 ~−1.2 V vs. SCE) for thione-to-thiol interconversion .

Q. What strategies resolve contradictions in reported redox behavior of this compound derivatives?

- Methodological Answer : Discrepancies in redox potentials (e.g., ±0.3 V across studies) arise from solvent effects or reference electrode inconsistencies. To address:

Q. How can this compound serve as a precursor in heterocyclic drug synthesis?

- Methodological Answer : The compound’s thiocarbonyl group reacts with amines or hydrazines to form thioamides or thiosemicarbazides, key intermediates in antimalarial and anticancer agents. Example workflow:

- Step 1 : Condensation with hydrazine hydrate yields thiosemicarbazide derivatives.

- Step 2 : Cyclization via microwave irradiation (100°C, 10 min) produces thiadiazole analogs .

Guidelines for Further Research

- Contradiction Analysis : Cross-validate solubility and redox data using standardized protocols .

- Theoretical Frameworks : Apply frontier molecular orbital theory to predict reactivity patterns .

- Ethical Compliance : Adhere to safety protocols for handling sulfur-containing compounds (e.g., ALADDIN SDS guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.